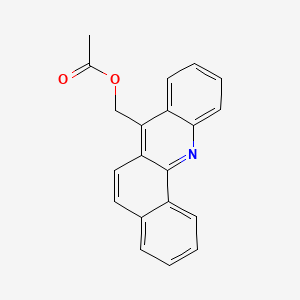
Benz(c)acridine-7-methanol, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz©acridine-7-methanol, acetate is a chemical compound with the molecular formula C20H16NO3 and a molecular weight of 318.34594 g/mol It is a derivative of acridine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-methanol, acetate typically involves the reaction of acridine derivatives with appropriate reagents to introduce the methanol and acetate functional groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as methanol, under basic conditions.
Esterification reactions:
Industrial Production Methods
Industrial production of Benz©acridine-7-methanol, acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: These are used for controlled reactions, allowing precise control over reaction time, temperature, and reagent concentrations.
Continuous flow reactors: These reactors enable continuous production, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benz©acridine-7-methanol, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Benz©acridine-7-one, acetate.
Reduction: Benz©acridine-7-methanol, acetate.
Substitution: Various substituted derivatives of Benz©acridine-7-methanol, acetate.
Applications De Recherche Scientifique
Benz©acridine-7-methanol, acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz©acridine-7-methanol, acetate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA: Intercalate between DNA base pairs, affecting DNA replication and transcription.
Inhibit enzymes: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Induce apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: A parent compound with similar structural features but lacking the methanol and acetate groups.
Benz(a)acridine: A structural isomer with different positioning of the nitrogen atom and functional groups.
Benz(b)acridine: Another structural isomer with distinct chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
102024-10-2 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
benzo[c]acridin-7-ylmethyl acetate |
InChI |
InChI=1S/C20H15NO2/c1-13(22)23-12-18-16-8-4-5-9-19(16)21-20-15-7-3-2-6-14(15)10-11-17(18)20/h2-11H,12H2,1H3 |
Clé InChI |
KKDWNSNHFPIMSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


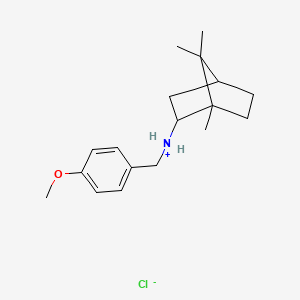
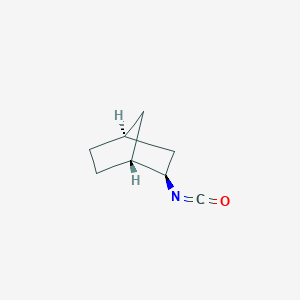
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
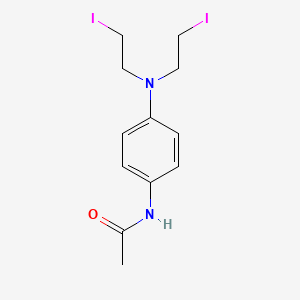
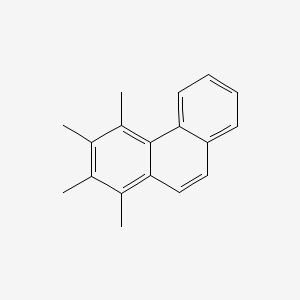
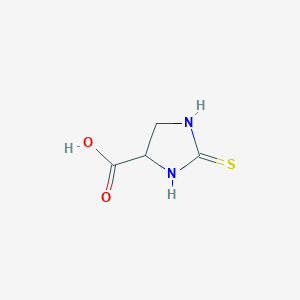
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
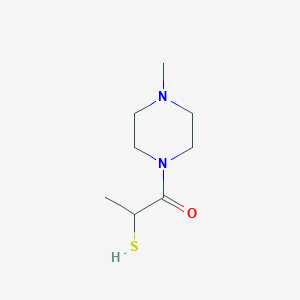

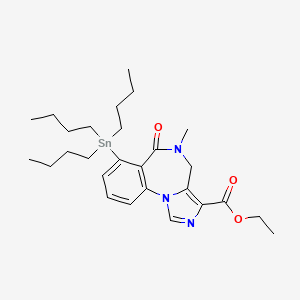
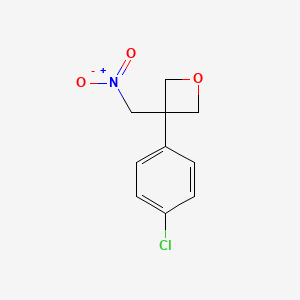
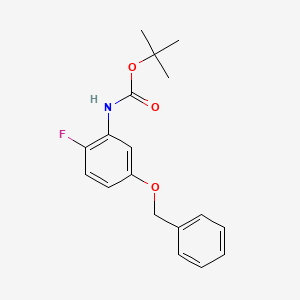
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
